molecular formula C23H28N2O6S2 B11123786 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11123786
M. Wt: 492.6 g/mol
InChI Key: GSPMGDOTLXDUEK-UHFFFAOYSA-N
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Description

This compound is a benzothiophene carboxamide derivative characterized by three distinct structural motifs:

  • Tetrahydrothiophene 1,1-dioxide moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces sulfone functionality, enhancing hydrogen-bonding capacity and metabolic stability .
  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene core: The bicyclic system provides rigidity, while the methyl group at position 6 may modulate steric effects and conformational flexibility .

Properties

Molecular Formula

C23H28N2O6S2

Molecular Weight

492.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H28N2O6S2/c1-14-3-8-18-19(11-14)32-23(21(18)22(27)24-15-9-10-33(28,29)13-15)25-20(26)12-31-17-6-4-16(30-2)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

GSPMGDOTLXDUEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring, the introduction of the methoxyphenoxyacetyl group, and the coupling with the tetrahydrobenzothiophene carboxamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: The 4-methoxyphenoxy group in the target compound may improve binding to electron-deficient receptors (e.g., serotonin or amyloid proteins) compared to methyl-substituted analogs .
  • Sulfone vs.

Crystallographic and Computational Insights

  • Hydrogen-Bonding Patterns: Analogous compounds exhibit C=O···H–N and S=O···H–N interactions, stabilizing crystal lattices. The sulfone group in the target compound may form stronger hydrogen bonds than non-oxidized thiophenes .
  • Thermal Stability: Oxidized benzothiophenes (e.g., BTBTTO derivatives) show higher thermal decomposition temperatures (~300°C) compared to non-oxidized analogs, suggesting the target compound’s stability .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with notable biological activities. This article explores its pharmacological effects, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • Molecular Formula : C18H24N2O4S2
  • IUPAC Name : this compound

Structural Features

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the tetrahydrothiophene moiety and methoxyphenol enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Analgesic Effects

Research utilizing the "hot plate" method demonstrated that related compounds possess analgesic properties superior to standard analgesics like metamizole. This suggests potential applications in pain management therapies.

Anticancer Potential

Some studies have explored the anticancer effects of benzothiophene derivatives. In vitro assays revealed that these compounds can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Research Findings and Case Studies

StudyFindingsMethodology
Siutkina et al. (2021)Demonstrated analgesic activity exceeding metamizoleHot plate method on mice
Shipilovskikh et al. (2020)Identified antimicrobial activity against Gram-positive bacteriaDisk diffusion method
Makhmudov et al. (2019)Showed cytotoxic effects on cancer cell linesMTT assay

Case Study: Analgesic Activity

In a controlled study by Siutkina et al., the analgesic effects were evaluated using outbred white mice subjected to thermal stimuli. The results indicated that the tested compound significantly increased the pain threshold compared to control groups receiving saline injections.

Case Study: Antimicrobial Efficacy

Shipilovskikh et al. conducted experiments on various bacterial strains using disk diffusion methods. The results showed that certain derivatives of benzothiophene exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological studies due to its diverse biological activities. Future research should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Clinical Trials : Assessing therapeutic potential in human subjects for pain management and antimicrobial treatments.

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